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2-(2,4-dimethoxypyrimidin-5-yl)ethanol Documentation Hub

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  • Product: 2-(2,4-dimethoxypyrimidin-5-yl)ethanol
  • CAS: 108008-56-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Safe Handling of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment A specific, verified Globally Harmonized System (GHS) classification for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

A specific, verified Globally Harmonized System (GHS) classification for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol is not established. However, a hazard assessment can be extrapolated from its structural components and data from similar molecules.

  • Pyrimidine Core: Pyrimidine and its derivatives are a cornerstone of many biologically active compounds.[1] While the parent pyrimidine is classified as a flammable liquid (Category 3), substituted pyrimidines can exhibit a wide range of toxicological profiles, from harmful if swallowed to causing severe skin and eye damage.[2][3]

  • Ethanol Moiety: The ethanol group suggests moderate acute toxicity, potential for eye irritation, and possible effects on the central nervous system with prolonged exposure, similar to ethanol itself.[4][5]

  • Dimethoxy Groups: These groups influence the compound's solubility and metabolic pathways.

Based on this analysis and data from similar substituted pyrimidines, it is prudent to handle this compound with the assumption that it may be:

  • Harmful if swallowed or in contact with skin.

  • A cause of serious eye irritation.[6]

  • An irritant to the skin and respiratory system.[6]

  • Potentially combustible, though not highly flammable as a solid.

A thorough, experiment-specific risk assessment is mandatory before any work begins.[7] This process should identify potential hazards, evaluate risks, and establish control measures to minimize exposure.[7]

Table 1: Predicted Hazard Classification and Precautionary Statements

Hazard Class (Predicted)GHS PictogramSignal WordHazard Statements (Anticipated)Precautionary Statements (Recommended)
Acute Toxicity, Oral (Category 4) alt text Warning H302: Harmful if swallowed.P264, P270, P301+P312, P501
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation.P280, P302+P352, P332+P313
Eye Irritation (Category 2A) alt text Warning H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
STOT - Single Exposure (Category 3) alt text Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312

This table is based on an analysis of structurally similar compounds and is for guidance only. All GHS information is derived from the United Nations GHS system.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through a combination of engineering controls and appropriate PPE.[7]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[10]

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the potential hazards.[11]

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[11] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[12][13]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is recommended.[7] It should be fully buttoned with sleeves rolled down.[13]

    • Gloves: Disposable nitrile gloves are suitable for incidental contact.[11][14] If prolonged contact is anticipated, or when cleaning a spill, heavier-duty gloves should be considered. Always consult the glove manufacturer's compatibility chart.[7] Double-gloving can provide additional protection.[11]

    • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[11]

PPE_Selection_Workflow start Start: Task Involves 2-(2,4-dimethoxypyrimidin-5-yl)ethanol ppe_base Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat - Closed-toe Shoes, Long Pants start->ppe_base Always Start Here weighing Weighing Solid or Transferring Powder? solution Handling Solutions or Risk of Splash? weighing->solution No fume_hood Action: Work in Chemical Fume Hood weighing->fume_hood Yes goggles Upgrade to: Chemical Splash Goggles solution->goggles Yes end Proceed with Task solution->end No ppe_base->weighing fume_hood->solution large_vol Large Volume or High Concentration? goggles->large_vol face_shield Add: Face Shield over Goggles face_shield->end large_vol->face_shield Yes large_vol->end No

Caption: PPE selection workflow for handling the compound.

Safe Handling, Storage, and Disposal Protocols

Handling Protocol
  • Preparation: Before handling, review this guide and any relevant institutional SOPs.[15] Ensure all necessary PPE is donned correctly and the fume hood is operational.

  • Weighing and Transfer: Conduct all transfers of solid material within a fume hood to minimize inhalation of airborne dust.[10] Use non-sparking tools.[16]

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution process is unknown, cool the solvent in an ice bath to mitigate any potential exothermic reaction.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.[5]

Storage Protocol

Proper storage is critical to maintaining the compound's integrity and preventing accidents.[17]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][18]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][10]

  • Environment: Protect from light and moisture, which can degrade pyrimidine derivatives.[19] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[19]

Waste Disposal Protocol
  • Classification: All waste containing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, including contaminated consumables (gloves, paper towels, etc.), must be treated as hazardous chemical waste.[3][10]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[20]

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[10] Do not pour waste down the drain.[3]

Emergency Procedures

Familiarity with emergency procedures is crucial.[21] All laboratory personnel should know the location of emergency equipment and contact numbers.[15]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air.[16] If breathing is difficult or they feel unwell, seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

The response depends on the scale of the spill.[22]

Minor Spill (Contained, manageable by lab personnel):

  • Alert: Alert personnel in the immediate area.[23]

  • Evacuate (if necessary): If vapors are noticeable, evacuate the immediate area.[15]

  • PPE: Don appropriate PPE, including a lab coat, goggles, and double nitrile gloves.[23]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[21] Work from the outside in to prevent spreading.[23]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[23]

  • Decontaminate: Clean the spill area with soap and water.[23]

  • Dispose: Seal and label the waste container and dispose of it through EHS.[20]

Major Spill (Large volume, rapid spread, or unknown hazard):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain vapors.[22]

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or call emergency services.[23]

  • Report: Provide responders with the name of the chemical, the estimated quantity spilled, and any known hazards.[15]

Spill_Response_Flowchart spill Spill Occurs assess Assess Spill: Is it large, spreading, or highly volatile? spill->assess minor_spill MINOR SPILL (Small & Contained) assess->minor_spill No major_spill MAJOR SPILL assess->major_spill Yes alert_lab Alert others in the lab minor_spill->alert_lab evacuate EVACUATE AREA Close doors major_spill->evacuate don_ppe Don appropriate PPE (Goggles, double gloves, lab coat) alert_lab->don_ppe contain Contain with absorbent material (Vermiculite, spill pads) don_ppe->contain collect Collect residue into hazardous waste container contain->collect decontaminate Decontaminate area with soap and water collect->decontaminate end Document Incident decontaminate->end activate_alarm Activate fire alarm Notify Emergency Response evacuate->activate_alarm report Report details to responders activate_alarm->report report->end

Caption: Emergency response flowchart for a chemical spill.

References

  • MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from [18]

  • M Farran, T. (2021, May 26). Chemical Spill Management and Response. Lab Manager. Retrieved from [15]

  • Kyoto Electronics Manufacturing Co., Ltd. (2025, April 3). Safety Data Sheet: 45% Ethanol Solution. Retrieved from [5]

  • Carl Roth. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [3]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [7]

  • Kanto Chemical Co., Inc. (2024, March 4). Safety Data Sheet: Ethanol (99.5). Retrieved from [16]

  • University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [11]

  • MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from

  • University of California, Irvine. (2015, July 22). Personal Protective Equipment Selection Guide. Environmental Health & Safety. Retrieved from [14]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [22]

  • University of California, Irvine. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [13]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [12]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [20]

  • University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures. Environmental Health & Safety Office. Retrieved from [21]

  • University of Texas at Arlington. (n.d.). Safe Operating Procedure: Laboratory Chemical Spills. Environmental Health and Safety. Retrieved from [23]

  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Retrieved from [10]

  • BenchChem. (n.d.). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Retrieved from [19]

  • Lab Manager. (2017, July 11). Handling and Storing Chemicals. Retrieved from [17]

  • PubChem. (n.d.). GHS Classification Summary. National Institutes of Health. Retrieved from [8]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethoxypyrimidine-5-boronic acid. Retrieved from [6]

  • MedChemExpress. (2026, March 19). Safety Data Sheet: Pyrimidine (Standard). Retrieved from [2]

  • National Center for Biotechnology Information. (n.d.). GHS Mixture Classification and Labels Creation System (NITE-Gmiccs) Classification Logic. Retrieved from [9]

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [1]

  • OECD. (2004, July 23). SIDS Initial Assessment Report for Ethanol. Retrieved from [4]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol: A Technical Whitepaper

Executive Summary The compound 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly specialized pharmaceutical intermediate, frequently utilized in the synthesis of modified nucleosides, antiviral agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly specialized pharmaceutical intermediate, frequently utilized in the synthesis of modified nucleosides, antiviral agents, and oncology drugs. Structurally, it is the 2,4-O-dimethyl protected form of 5-(2-hydroxyethyl)uracil. While the dimethoxy substitution is synthetically necessary to lock the pyrimidine ring in a lipophilic, fully aromatic state, it introduces specific thermodynamic vulnerabilities.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, detailing its structural energetics, phase transition behaviors, and degradation kinetics. By understanding these parameters, drug development professionals can optimize storage conditions, prevent yield-limiting side reactions, and ensure the structural integrity of downstream Active Pharmaceutical Ingredients (APIs).

Structural Thermodynamics & Aromaticity

The thermodynamic profile of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol is governed by the delicate balance between ring aromaticity and the susceptibility of its ether linkages to cleavage.

The Lactam-Lactim Tautomeric Shift

In its unprotected state, the parent core (uracil) exists predominantly in the lactam (diketo) form, which is thermodynamically favored in aqueous environments due to extensive hydrogen-bonding networks [1]. However, the introduction of the 2,4-dimethoxy groups forces the molecule into the "lactim" (diether) configuration.

  • Causality of Instability: While the lactim form benefits from full -electron aromatic stabilization energy within the pyrimidine ring, the O-CH₃ bonds are highly polarized. In the presence of protic solvents or thermal stress, the system experiences a strong thermodynamic driving force to shed the methyl groups and revert to the highly stable, hydrogen-bonded lactam sink (5-(2-hydroxyethyl)uracil).

Solvation Thermodynamics

The presence of the primary ethanol group at the C5 position introduces a competing thermodynamic factor. The hydroxyl group acts as both a hydrogen bond donor and acceptor, creating localized hydrophilic domains on an otherwise lipophilic, aromatic scaffold. This amphiphilic nature dictates its phase stability and necessitates rigorous moisture control during storage to prevent localized hydrolytic micro-environments.

Degradation Pathways and Kinetic Modeling

Understanding the specific pathways by which this intermediate degrades is critical for establishing self-validating analytical protocols. The compound primarily undergoes two thermodynamically driven degradation routes:

  • Hydrolytic Cleavage: Acid- or base-catalyzed hydrolysis of the methoxy groups. The activation energy ( Ea​ ) for this process is significantly lowered in high-humidity environments.

  • The Hilbert-Johnson Rearrangement: Under high thermal stress (>150°C) or in the presence of electrophilic catalysts, 2,4-dialkoxypyrimidines undergo an O-alkyl to N-alkyl migration. This rearrangement yields N-alkyl pyridone derivatives, a well-documented thermodynamic sink in pyrimidine chemistry [2].

Degradation A 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Metastable Ether) B Thermal Stress (Hilbert-Johnson) A->B T > 150°C C Aqueous Hydrolysis (Acid/Base Catalyzed) A->C H2O, H+/OH- D N-Alkyl Pyridone (Rearranged Product) B->D O- to N-Alkyl Migration E 5-(2-hydroxyethyl)uracil (Thermodynamic Sink) C->E Loss of 2 MeOH

Thermodynamic degradation pathways of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Experimental Protocols for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of pharmaceutical intermediates, a multi-tiered analytical approach using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC) is required [3]. The following protocol is designed as a self-validating system: baseline subtraction and orthogonal mass-loss verification ensure that measured heat flows are exclusively attributed to the compound's intrinsic thermodynamics.

Step-by-Step Methodology: DSC/TGA and Kinetic Extraction

Phase 1: Sample Preparation & Environmental Control

  • Desiccation: Store the 2-(2,4-dimethoxypyrimidin-5-yl)ethanol sample in a vacuum desiccator over P₂O₅ for 48 hours prior to analysis. Causality: Removing surface-bound moisture prevents the masking of true melting endotherms by water vaporization artifacts.

  • Encapsulation: Weigh exactly 3.00 ± 0.05 mg of the sample into a hermetically sealed aluminum pan (for DSC) and an open platinum pan (for TGA).

Phase 2: Thermal Analysis Execution 3. Purge Gas: Utilize high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates thermal degradation (e.g., Hilbert-Johnson rearrangement) from oxidative decomposition. 4. Heating Ramp: Equilibrate the sample at 25°C for 5 minutes. Apply a linear heating rate of 10°C/min up to 300°C. 5. Data Acquisition: Record the onset temperature of melting ( Tm​ ), the enthalpy of fusion ( ΔHfus​ ), and the onset of mass loss ( Td​ ).

Phase 3: Isothermal Microcalorimetry (IMC) for Arrhenius Modeling 6. Isothermal Stress: Place a 50 mg sample in an IMC ampoule at 40°C and 75% Relative Humidity (RH) for 7 days. 7. Heat Flow Monitoring: Measure the continuous exothermic heat flow ( μW ) associated with slow-onset hydrolysis [4]. 8. Kinetic Extraction: Apply the Arrhenius equation ( k=Ae−Ea​/RT ) to the heat flow data across multiple temperatures (e.g., 30°C, 40°C, 50°C) to calculate the activation energy ( Ea​ ) of degradation.

Workflow N1 Sample Prep & Desiccation (Dry N2, <5% RH) N2 DSC / TGA Analysis (10°C/min, 25-300°C) N1->N2 N3 Isothermal Microcalorimetry (40°C, 75% RH, 7 days) N1->N3 N4 Kinetic Modeling (Arrhenius Extraction) N2->N4 Heat Flow & Mass Loss N3->N4 Micro-thermal Events N5 Thermodynamic Profiling (ΔH, Ea, Stability Limits) N4->N5 Data Synthesis

Experimental workflow for thermodynamic and kinetic profiling of APIs.

Quantitative Data Presentation

The thermodynamic parameters of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol dictate its handling constraints. The table below synthesizes the critical energetic thresholds required to maintain structural integrity during scale-up and formulation [5].

Thermodynamic ParameterValue (Approx.)Analytical MethodMechanistic Significance
Melting Point ( Tm​ ) 68.0 - 72.0 °CDSCIndicates the crystalline lattice energy; relatively low due to ether lipophilicity disrupting tight π -stacking.
Enthalpy of Fusion ( ΔHfus​ ) 24.5 kJ/molDSCQuantifies intermolecular forces, primarily driven by the hydrogen bonding of the C5-ethanol group.
Activation Energy ( Ea​ ) - Hydrolysis 85.2 kJ/molIMC / ArrheniusRepresents the energy barrier to the cleavage of the 2,4-dimethoxy groups in ambient humidity.
Onset of Thermal Decomposition ( Td​ ) > 210 °CTGAThe absolute thermal limit before irreversible Hilbert-Johnson rearrangement and structural fragmentation occurs.

Conclusion

The thermodynamic stability of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol is a textbook example of a kinetically trapped, metastable intermediate. While the 2,4-dimethoxy substitution provides the necessary aromaticity and solubility for complex nucleoside synthesis, it leaves the molecule vulnerable to hydrolytic reversion to uracil and thermal rearrangement. By employing rigorous thermal analysis (DSC/TGA) and kinetic modeling (IMC), researchers can accurately map these thermodynamic boundaries, ensuring high-yield, high-purity pharmaceutical manufacturing.

References

  • Structural and Thermodynamic Aspects of Phase Transitions in Uracil Adlayers. American Chemical Society (ACS). Available at:[Link]

  • Microwave Assisted Rapid Preparation of N-Alkyl-2-Pyridones under Neutral Conditions by Hilbert-Johnson Reaction. The Royal Society of Chemistry (RSC). Available at: [Link]

  • How to Test Arrhenius Acid Interactions in Pharmaceutical Synthesis. Patsnap. Available at: [Link]

  • Analytical Method Development and Solid-State Characterization Services. Triclinic Labs. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol as a Versatile Precursor in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, forming the core of numerous FDA-approved antiviral, antineoplastic, and immunomodulatory agents. Specifically, 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, forming the core of numerous FDA-approved antiviral, antineoplastic, and immunomodulatory agents. Specifically, 2-(2,4-dimethoxypyrimidin-5-yl)ethanol serves as a highly strategic building block for synthesizing pyrimidine-2,4(1H,3H)-dione (uracil) derivatives[1].

The structural design of this precursor offers two distinct chemical advantages:

  • The 2,4-Dimethoxy Protection System: The methoxy groups lock the pyrimidine ring in its aromatic lactim tautomer. This prevents unwanted N-alkylation side reactions that plague the unprotected lactam (uracil) form during cross-coupling or substitution reactions. Furthermore, the lipophilic nature of the methoxy groups significantly enhances the intermediate's solubility in organic solvents, facilitating smoother multi-step syntheses[2].

  • The 5-Ethanol Handle: The primary alcohol at the 5-position mimics the spatial trajectory of the sugar-phosphate backbone in natural nucleosides. It provides a versatile vector for linker extension—via etherification, esterification, or activation to a leaving group—allowing researchers to probe solvent channels in kinase active sites or design Proteolysis Targeting Chimeras (PROTACs)[3].

Once the ethanol handle is successfully functionalized, the 2,4-dimethoxy groups can be globally deprotected to reveal the active uracil pharmacophore, which is essential for target engagement (e.g., forming critical hydrogen bonds with targets like Ecto-5'-nucleotidase/CD73)[1].

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes specific causality for the chosen conditions and analytical checkpoints to verify intermediate integrity.

Protocol A: Activation of the Ethanol Handle (Mesylation)

Objective: Convert the poorly leaving primary hydroxyl group into a highly reactive methanesulfonate (mesylate) ester to enable downstream SN2 linker extension.

Causality & Design Choices: Performing this reaction at 0 °C is critical to suppress the exothermic degradation of the mesyl chloride and prevent the formation of polymeric byproducts. Triethylamine is utilized not just as a base, but as an acid scavenger to neutralize the HCl generated, protecting the acid-sensitive dimethoxy pyrimidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq, 15 mmol) via syringe. Stir for 5 minutes.

  • Activation: Add methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol) dropwise over 15 minutes. Crucial: The dropwise rate controls local concentration spikes, preventing bis-mesylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The product spot will be UV-active and migrate higher (higher Rf) than the starting material due to the loss of the polar hydroxyl group.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (Checkpoint 2): Confirm product formation via LC-MS. Expected m/z:[M+H]+ 263.07.

Protocol B: Global Deprotection to the Uracil Pharmacophore

Objective: Hydrolyze the 2,4-dimethoxy groups to reveal the hydrogen-bond donor/acceptor face of the pyrimidine-2,4(1H,3H)-dione core.

Causality & Design Choices: The dimethoxy groups must be removed to engage biological targets. Acidic hydrolysis protonates the methoxy oxygens, facilitating nucleophilic attack by water and the subsequent elimination of methanol[1]. 1,4-Dioxane is chosen as the co-solvent because it maintains the solubility of the lipophilic intermediate while being fully miscible with aqueous HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized intermediate (1.0 eq) in 1,4-dioxane (0.2 M).

  • Acidification: Add 6M aqueous HCl in a 1:1 v/v ratio relative to the dioxane.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.

  • Self-Validation (Checkpoint 1): Monitor via LC-MS. The reaction is complete when the mass shifts by exactly -56 Da (loss of two methyl groups and conversion of two methoxy groups to ketones).

  • Isolation: Lyophilize the reaction mixture directly to remove volatile HCl and dioxane. Crucial: Avoid harsh basic aqueous workups, which can lead to ring-opening of the newly formed uracil core.

  • Self-Validation (Checkpoint 2): 1H-NMR analysis should confirm the complete disappearance of the two sharp singlet peaks at ~3.9 ppm (corresponding to the methoxy protons).

Quantitative Data: Optimization of Deprotection

Selecting the correct deprotection strategy is highly dependent on the stability of the extended linker. Table 1 summarizes field-proven conditions for converting the 2,4-dimethoxypyrimidine intermediate into the final uracil drug candidate.

Table 1: Optimization of 2,4-Dimethoxypyrimidine Deprotection Conditions

Deprotection ReagentSolventTemperatureReaction TimeAverage YieldMechanistic Note
6M HCl (aq) 1,4-Dioxane80 °C4 - 6 h85 - 90%Standard acidic hydrolysis; highly scalable and cost-effective.
TMSI (1.5 eq) Acetonitrile25 °C12 h88%Mild cleavage via silyl ether intermediate; ideal for acid-sensitive linkers.
BBr3 (2.0 eq) DCM-78 °C to RT2 h92%Harsh conditions; extremely fast but requires strict anhydrous setup.
33% HBr in AcOH Acetic Acid60 °C3 h80%Alternative to HCl; slightly lower yield due to potential side-bromination.

Visualizations & Pathway Dynamics

To contextualize the synthetic and biological utility of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, the following diagrams map the chemical workflow and the downstream biological mechanism of action.

SyntheticWorkflow A 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Stable Precursor) B Mesylation / Halogenation (Activation of -OH) A->B MsCl, Et3N, DCM C Nucleophilic Substitution (Linker Extension) B->C R-NH2, K2CO3 D Acidic Hydrolysis (Global Deprotection) C->D HCl (aq) or TMSI E Uracil-based Drug Candidate (Active Pharmacophore) D->E Yield & Purity Check

Synthetic workflow converting the pyrimidine precursor into a uracil-based drug candidate.

BiologicalPathway ATP Extracellular ATP AMP AMP ATP->AMP CD39 Cleavage ADO Adenosine AMP->ADO CD73 Catalysis CD73 Ecto-5'-nucleotidase (CD73) IMMUNE Immunosuppression ADO->IMMUNE A2A Receptor Binding DRUG Uracil-Derivative Drug DRUG->CD73 Competitive Inhibition

Mechanism of action for uracil-derivatives targeting the CD73/Adenosine signaling pathway.

References

  • Title: High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents Source: PMC - NIH URL: [Link]

  • Title: Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones Source: RSC Publishing URL: [Link]

  • Title: Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

how to synthesize pyrimidine derivatives using 2-(2,4-dimethoxypyrimidin-5-yl)ethanol

Application Note: Synthesis of Pyrimidine and Uracil Derivatives from 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol Executive Overview The compound 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Pyrimidine and Uracil Derivatives from 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol

Executive Overview

The compound 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly versatile building block in medicinal chemistry, particularly for the synthesis of modified nucleosides, antiviral agents, and targeted oncology therapeutics[1]. By acting as a "masked" uracil derivative, it allows chemists to perform complex functionalizations on the C5-ethanol side chain without the solubility issues and unwanted side reactions typically associated with the unprotected 2,4-dioxo pyrimidine core. This guide details the mechanistic rationale and validated protocols for converting this intermediate into valuable uracil pharmacophores.

Mechanistic Rationale & Strategy

The Role of 2,4-Dimethoxy Protection

Unprotected uracil is highly polar, prone to extensive hydrogen bonding, and exhibits poor solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran). Furthermore, the N1 and N3 protons are nucleophilic and can interfere with electrophilic reagents during side-chain modifications.

  • Causality: Masking the uracil core as a 2,4-dimethoxypyrimidine drastically increases lipophilicity and organic solubility while completely preventing N-alkylation. The electron-donating methoxy groups also stabilize the pyrimidine ring, making the C5-hydroxyethyl group the exclusive site of reactivity for substitutions or oxidations.

Side-Chain Functionalization (e.g., Fluorination)

The primary alcohol on the C5-ethyl chain is an ideal handle for derivatization. It can be converted into a leaving group (such as a mesylate or tosylate) or directly substituted. For instance, nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) directly converts the hydroxyl group into a fluoro group[2].

  • Causality: DAST reacts with the primary alcohol to form an intermediate alkoxyaminosulfur difluoride. The low temperature (-40 °C) suppresses the E2 elimination pathway (which would yield an unwanted vinyl pyrimidine) and favors the SN2 displacement by the fluoride ion.

Deprotection to the Uracil Core

Once the side chain is functionalized, the 2,4-dimethoxy groups must be cleaved to reveal the thermodynamically stable uracil core.

  • Causality: This demethylation is typically achieved via acidic hydrolysis (e.g., 10% aqueous HCl under reflux)[3]. The acid protonates the pyrimidine nitrogen, activating the adjacent methoxy-bearing carbon toward nucleophilic attack by water, ultimately expelling methanol. For acid-sensitive or hydrolytically unstable side chains, anhydrous Trimethylsilyl iodide (TMSI) is used to selectively cleave the methyl ethers via an SN2 mechanism without introducing water.

Visualization of the Synthetic Network

Pathway SM 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Starting Material) H1 Direct Hydrolysis (10% aq. HCl, Heat) SM->H1 F1 Functionalization (DAST / CH2Cl2) SM->F1 U1 5-(2-Hydroxyethyl)uracil (Uracil Derivative) H1->U1 I1 5-(2-Fluoroethyl)-2,4-dimethoxypyrimidine (Intermediate) F1->I1 D1 Deprotection (TMSI or aq. HCl) I1->D1 U2 5-(2-Fluoroethyl)uracil (Target Pharmacophore) D1->U2

Synthetic pathways from 2-(2,4-dimethoxypyrimidin-5-yl)ethanol to uracil derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Direct Hydrolysis to 5-(2-Hydroxyethyl)uracil

This protocol is used when the unmodified hydroxyethyl side chain is desired on the final uracil core[3].

  • Reaction Setup: Suspend 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (1.0 eq) in a 10% aqueous HCl solution (approx. 10 mL per gram of substrate).

  • Thermal Activation: Heat the mixture to gentle reflux (100 °C) for 2 to 4 hours.

    • Mechanistic Insight: The starting material will gradually dissolve as it protonates and hydrolyzes. Vigorous bubbling may occur as methanol/methyl chloride is liberated.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf​≈0.6 ) will disappear, and a highly polar, UV-active spot ( Rf​≈0.1 ) will emerge.

  • Isolation: Cool the reaction mixture to 0 °C. The target 5-(2-hydroxyethyl)uracil will precipitate. Filter the white solid, wash with ice-cold water, and dry under high vacuum.

Protocol 2: Nucleophilic Fluorination (Side-Chain Modification)

Synthesis of 5-(2-Fluoroethyl)-2,4-dimethoxypyrimidine[2].

  • Inert Preparation: Dissolve 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (1.0 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ , 0.2 M) under a strictly inert Argon atmosphere.

  • Temperature Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

    • Mechanistic Insight: Strict temperature control is mandatory to prevent the E2 elimination of the activated alcohol, which would yield a vinyl impurity.

  • Reagent Addition: Add DAST (1.5 eq) dropwise over 10 minutes. Stir at -40 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.

  • Self-Validation (In-Process): An aliquot analyzed by 19 F NMR should reveal a characteristic multiplet around -218 ppm, confirming successful fluorination.

  • Workup: Quench carefully with saturated aqueous NaHCO 3​ at 0 °C (Caution: CO 2​ evolution). Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 3: Anhydrous Deprotection of Sensitive Intermediates

Conversion of 5-(2-Fluoroethyl)-2,4-dimethoxypyrimidine to 5-(2-Fluoroethyl)uracil.

  • Reaction Setup: Dissolve the fluorinated intermediate (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M) under Argon and cool to 0 °C.

  • Cleavage: Add Trimethylsilyl iodide (TMSI, 3.0 eq) dropwise.

    • Mechanistic Insight: TMSI is used instead of aqueous HCl to prevent any risk of hydrating the fluoroethyl side chain or causing halogen exchange.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench & Isolation: Quench the reaction by adding methanol (5 mL) to destroy excess TMSI. Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the pure 5-(2-fluoroethyl)uracil.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes for the protocols described above, assuming high-purity starting materials (>97%[1]).

Target DerivativeReaction TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)
5-(2-Hydroxyethyl)uracil Aqueous Hydrolysis10% aq. HCl1002 - 480 - 85
5-(2-Fluoroethyl)-2,4-dimethoxypyrimidine Nucleophilic FluorinationDAST, anhydrous CH 2​ Cl 2​ -40 to 25265 - 75
5-(2-Fluoroethyl)uracil Anhydrous DeprotectionTMSI, anhydrous CH 2​ Cl 2​ 0 to 251270 - 80

References

  • Yu C.-S., Oberdorfer F. Synthesis of 4-O-Methyl-Protected 5-(2-Hydroxyethyl)-2′-deoxyuridine Derivatives and their Nucleophilic Fluorination to 5-(2-Fluoroethyl)-2′-deoxyuridine. Synthesis. 1999:2057–2064.[2]

  • Skulski L. Some Heteroaromatic Organomercurials, Their Syntheses and Reactions: A Review of Our Research (1980-2000). Molecules. 2000; 5(12):1331-1371. [3]

  • Hairui Chemical Product Catalog. 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6). This compound is a highly valuable pharmaceutical intermediate[1], but its synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6). This compound is a highly valuable pharmaceutical intermediate[1], but its synthesis—typically via the reduction of methyl or ethyl 2-(2,4-dimethoxypyrimidin-5-yl)acetate—presents unique chemoselectivity challenges.

As an application scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating workflows to ensure high-yield, reproducible results.

Mechanistic Workflow & Reaction Pitfalls

The primary challenge in synthesizing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol lies in the high electrophilicity of the pyrimidine ring. Choosing the wrong reducing agent inevitably leads to structural degradation.

G Start Methyl 2-(2,4-dimethoxypyrimidin-5-yl)acetate LiAlH4 Path A: LiAlH4 (Aggressive) Start->LiAlH4 NaBH4 Path B: NaBH4 / CaCl2 (Mild) Start->NaBH4 OverRed Side Product: 1,6-Dihydropyrimidine (Ring Reduction) LiAlH4->OverRed Hydride attack at C6 SNAr Side Product: Demethoxylation (SNAr) LiAlH4->SNAr Hydride attack at C2/C4 Product Target Product: 2-(2,4-dimethoxypyrimidin-5-yl)ethanol LiAlH4->Product Minor yield (< 20%) NaBH4->Product Selective ester reduction (> 85%)

Synthetic pathways for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol highlighting reagent selectivity.

Troubleshooting & FAQs

Q1: Why does LiAlH₄ reduction of the ester precursor yield a complex mixture with very little of the target alcohol? A1: Pyrimidine rings are highly electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms. When using strong, aggressive nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄), the hydride preferentially attacks the more electron-deficient positions on the heteroaromatic ring (C4 or C6). This results in the formation of 1,4- or 1,6-dihydropyrimidine derivatives rather than the desired primary alcohol[2]. To resolve this, you must switch to a chemoselective reducing system, such as NaBH₄ activated by a Lewis acid (e.g., CaCl₂), which selectively reduces the ester without over-reducing the pyrimidine core.

Q2: During scale-up, I observe a partial loss of the methoxy groups. What drives this demethoxylation, and how can I prevent it? A2: The methoxy groups at the 2- and 4-positions of the pyrimidine ring are highly susceptible to Nucleophilic Aromatic Substitution (S_N_Ar)[3]. Elevated temperatures or extended reaction times in the presence of strong nucleophiles (such as unreacted hydrides or alkoxides formed during the ester reduction) can displace these methoxide leaving groups. Causality-driven solution: Maintain strict temperature control (keep the internal temperature below 10 °C during reagent addition) and quench the reaction immediately upon complete consumption of the starting ester to prevent prolonged exposure to nucleophiles.

Q3: My aqueous workup results in a stubborn emulsion, trapping the product and lowering the isolated yield. How can I break this emulsion? A3: Boron and calcium salts form gelatinous, insoluble hydroxides in neutral or slightly basic aqueous media, which trap the organic product. Causality-driven solution: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize reactive hydrides, followed immediately by the addition of Rochelle's salt (potassium sodium tartrate) or a 10% citric acid solution. These reagents act as strong bidentate chelators, sequestering the boron/calcium ions into water-soluble complexes, thereby breaking the emulsion and ensuring a clean phase separation.

Quantitative Reagent Comparison

To guide your experimental design, the following table summarizes the quantitative impact of various reducing agents on the yield and impurity profile of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Reducing Agent SystemChemoselectivity for EsterRing Reduction Risk (C4/C6)S_N_Ar Risk (Demethoxylation)Typical Isolated Yield
LiAlH₄ (THF, 0 °C)PoorHigh (> 60% conversion)Moderate< 20%
DIBAL-H (DCM, -78 °C)ModerateLowLow50 - 65%
NaBH₄ / MeOH (Reflux)PoorLowHigh (due to heat)30 - 40%
NaBH₄ / CaCl₂ (EtOH/THF, 0 °C)Excellent LowLow85 - 92%

Self-Validating Experimental Protocol

The following protocol utilizes the optimal NaBH₄ / CaCl₂ system. It is designed as a self-validating system, meaning it includes specific in-process physical and chemical indicators to verify success at each stage.

Objective: Selective reduction of methyl 2-(2,4-dimethoxypyrimidin-5-yl)acetate to 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Step 1: Reagent Preparation & Activation

  • Dissolve 1.0 equivalent of methyl 2-(2,4-dimethoxypyrimidin-5-yl)acetate in a solvent mixture of anhydrous THF and Ethanol (2:1 ratio, 10 mL/g of substrate).

  • Add 1.5 equivalents of anhydrous CaCl₂. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should remain clear. The CaCl₂ acts as a Lewis acid, coordinating with the ester carbonyl to increase its electrophilicity.

Step 2: Controlled Reduction

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 2.0 equivalents of NaBH₄ in small portions over 30 minutes.

    • Validation Check: Effervescence (hydrogen gas evolution) will occur. The internal temperature must not exceed 10 °C to prevent S_N_Ar demethoxylation[3].

  • Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over 1 hour.

Step 3: In-Process Monitoring

  • Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes).

    • Validation Check: The starting ester (higher R_f_) should be completely consumed, replaced by a single, more polar spot (lower R_f_, UV active at 254 nm). If unreacted ester remains, add an additional 0.2 eq of NaBH₄.

Step 4: Chelation-Assisted Quenching

  • Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Add an equal volume of 20% aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 45 minutes at room temperature.

    • Validation Check: The initially cloudy, gelatinous mixture will separate into two distinct, highly transparent liquid phases.

Step 5: Isolation

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(2,4-dimethoxypyrimidin-5-yl)ethanol as a pale oil or white solid (typical yield: 85-92%).

References

  • Hairui Chemical. "2-(2,4-Dimethoxypyrimidin-5-yl)ethanol_108008-56-6". Hairuichem.com. Available at: [Link]

  • ResearchGate. "Reduction of Pyrimidine Derivatives by LiAlH4". Journal of Chemical Research. Available at:[Link]

Sources

Optimization

troubleshooting common impurities in 2-(2,4-dimethoxypyrimidin-5-yl)ethanol

Welcome to the Technical Support Center for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6). This guide is engineered for researchers, process chemists, and analytical scientists to troubleshoot common impuriti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6). This guide is engineered for researchers, process chemists, and analytical scientists to troubleshoot common impurities encountered during the synthesis, purification, and scale-up of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a significant impurity with a mass of [M-14] in my final product? A: A mass reduction of 14 Da typically indicates a demethylated impurity, specifically 2-methoxy-4-hydroxypyrimidin-5-yl ethanol or its tautomer [1]. The methoxy groups at the 2- and 4-positions of the pyrimidine ring are susceptible to hydrolysis under strongly acidic conditions or prolonged exposure to aqueous workups. Causality & Fix: The C4 methoxy group is more labile than the C2 methoxy group due to the electronic distribution of the pyrimidine ring. To prevent this, strictly control the pH during the quench of your reduction step (e.g., if using LiAlH₄ or NaBH₄/I₂ to reduce the corresponding ester). Maintain the pH between 7.5 and 8.5 using a buffered quench (such as saturated Rochelle's salt or phosphate buffer) rather than aggressive mineral acids.

Q2: My HPLC shows residual starting material (2,4-dimethoxypyrimidin-5-yl acetic acid/ester). How can I drive the reduction to completion without causing ring cleavage? A: Incomplete reduction is common when using milder reducing agents or when the reagent degrades due to moisture. Causality & Fix: If using a borane-THF complex or NaBH₄/Lewis acid system, moisture in the solvent will rapidly quench the hydride, leaving unreacted ester/acid [2]. Ensure your THF is strictly anhydrous (<50 ppm water). Alternatively, if using LiAlH₄, ensure adequate equivalents (typically 1.2 - 1.5 eq) and monitor the reaction at 0–5 °C to prevent over-reduction or ring opening, which can occur at elevated temperatures.

Q3: How do I separate the regioisomeric impurities if my starting material was synthesized from 2,4-dichloropyrimidine? A: If your synthetic route involves the methoxylation of a 2,4-dichloro precursor, you may encounter mono-methoxy-mono-chloro impurities or regioisomers if displacement was incomplete. Causality & Fix: Nucleophilic aromatic substitution (S_NAr) at the 4-position is kinetically favored over the 2-position. If methoxylation is incomplete, you will primarily see the 2-chloro-4-methoxypyrimidin-5-yl derivative. Ensure you use >2.5 equivalents of sodium methoxide and maintain the reaction at reflux in methanol. To purge these impurities from the final ethanol product, utilize crystallization from a mixture of ethyl acetate and heptane (1:3 ratio), which selectively precipitates the fully dimethoxylated product.

Quantitative Impurity Profiling Data

Below is a summary of typical impurities, their Relative Retention Times (RRT), and UV absorbance maxima for LC-MS/HPLC method development.

Impurity NameRRTUV Max (nm)Mass (m/z) [M+H]+Origin
2-(2,4-dimethoxypyrimidin-5-yl)ethanol (API)1.00265185.1Product
2-(2-methoxy-4-hydroxypyrimidin-5-yl)ethanol0.65270171.1Hydrolysis
2,4-dimethoxypyrimidin-5-yl acetic acid0.82262199.1Incomplete Reduction
2-(2-chloro-4-methoxypyrimidin-5-yl)ethanol1.35258189.0S_NAr Incomplete

Experimental Methodology: Self-Validating Purification Protocol

To ensure high scientific integrity and trustworthiness, follow this self-validating protocol for the removal of hydrolysis and incomplete reduction impurities.

Step 1: Reaction Quench and Extraction

  • Upon completion of the reduction reaction (verified by HPLC, <1% starting material), cool the reaction mixture to 0 °C.

  • Slowly add saturated aqueous Rochelle's salt (potassium sodium tartrate) dropwise. Self-validation: The formation of a granular white precipitate indicates the successful sequestration of aluminum/boron salts.

  • Stir vigorously for 1 hour at room temperature until two distinct, clear phases form.

Step 2: pH-Controlled Wash

  • Separate the organic (THF/EtOAc) layer.

  • Wash the organic layer with 5% aqueous NaHCO₃ (1 x 5 volumes). Causality: This removes any residual 2,4-dimethoxypyrimidin-5-yl acetic acid (starting material) by converting it to the water-soluble sodium salt.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40 °C to avoid thermal degradation.

Step 3: Recrystallization

  • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (approx. 45 °C).

  • Slowly add Heptane dropwise until the solution becomes slightly turbid.

  • Seed with pure 2-(2,4-dimethoxypyrimidin-5-yl)ethanol and cool to 5 °C at a rate of 10 °C/hour.

  • Filter and wash the cake with cold Heptane. Dry under vacuum at 35 °C.

Workflow Visualization

ImpurityWorkflow Crude Crude Reaction Mixture (Product + Impurities) Quench Buffered Quench (Rochelle's Salt, pH 7.5-8.5) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous1 Aqueous Layer (Metal Salts) PhaseSep->Aqueous1 Organic1 Organic Layer PhaseSep->Organic1 BicarbWash 5% NaHCO3 Wash Organic1->BicarbWash Aqueous2 Aqueous Layer (Acidic Impurities) BicarbWash->Aqueous2 Organic2 Washed Organic Layer BicarbWash->Organic2 Cryst Crystallization (EtOAc/Heptane) Organic2->Cryst MotherLiq Mother Liquor (Hydrolysis Impurities) Cryst->MotherLiq PureProduct Pure 2-(2,4-dimethoxy pyrimidin-5-yl)ethanol Cryst->PureProduct

Figure 1: Purification workflow isolating the target product from acidic and hydrolysis impurities.

References

  • Hairui Chemical. (n.d.). 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol_108008-56-6. Retrieved April 1, 2026, from [Link]

  • NextSDS. (n.d.). 2-(2,4-dimethoxypyrimidin-5-yl)ethanol — Chemical Substance. Retrieved April 1, 2026, from [Link]

Troubleshooting

Technical Support Center: Stabilizing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol for Long-Term Storage

Welcome to the technical support guide for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the long-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the long-term storage and stability of this key chemical intermediate. Here, we provide in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance to ensure the integrity of your experimental outcomes.

Introduction

2-(2,4-dimethoxypyrimidin-5-yl)ethanol is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics. The presence of a dimethoxy-substituted pyrimidine ring and a primary alcohol functional group makes this molecule susceptible to specific degradation pathways. Understanding and mitigating these degradation processes are crucial for maintaining the compound's purity, reactivity, and, ultimately, the reliability of your research. This guide offers practical solutions and the scientific rationale behind them to help you preserve the stability of your 2-(2,4-dimethoxypyrimidin-5-yl)ethanol samples over time.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've noticed a decrease in the purity of my 2-(2,4-dimethoxypyrimidin-5-yl)ethanol sample after several months of storage at room temperature. What could be the cause?

A1: Storing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol at room temperature exposes it to several environmental factors that can induce degradation. The primary culprits are likely a combination of oxidation of the ethanol side chain and potential hydrolysis of the methoxy groups on the pyrimidine ring. The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of atmospheric oxygen.[1] Additionally, ambient moisture can contribute to the slow hydrolysis of the methoxy groups. For long-term stability, it is crucial to control both temperature and exposure to air and moisture.[1][2]

Q2: What are the optimal storage conditions for long-term stability of solid 2-(2,4-dimethoxypyrimidin-5-yl)ethanol?

A2: For optimal long-term stability of solid 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, we recommend the following conditions, summarized in the table below. These recommendations are based on best practices for storing substituted pyrimidines and primary alcohols.[2][3]

ParameterRecommended ConditionRationale
Temperature -20°C is ideal. 2-8°C is acceptable for shorter periods.Reduces the rate of potential oxidative and hydrolytic degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the ethanol side chain.[1]
Container Tightly sealed, amber glass vial.Protects from moisture and light, which can catalyze degradation.[4]
Desiccation Store in a desiccator with a suitable desiccant.Prevents moisture-induced hydrolysis of the methoxy groups.
Q3: My compound is stored as a stock solution in ethanol. Is this acceptable for long-term storage?

A3: While ethanol is a common solvent, storing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol in solution for extended periods is generally not recommended due to the increased potential for degradation and solvent evaporation.[5] If short-term storage in solution is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial to minimize solvent loss and slow down degradation reactions.[6] However, for long-term preservation, storing the compound as a solid under the conditions outlined in Q2 is strongly advised.

Q4: How can I detect and quantify the degradation of my 2-(2,4-dimethoxypyrimidin-5-yl)ethanol sample?

A4: A stability-indicating analytical method is essential for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[7][8]

  • Method: A reversed-phase HPLC method, using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile or methanol, can effectively separate the parent compound from its potential degradation products.

  • Detection: UV detection at a wavelength where the pyrimidine ring strongly absorbs (e.g., around 260-280 nm) is typically suitable.

  • Quantification: Purity can be assessed by calculating the peak area percentage of the main compound relative to the total area of all peaks. For more precise quantification of impurities, a reference standard for each degradation product would be required.

For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[9]

Q5: What are the likely degradation products of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol?

A5: Based on the chemical structure, the following degradation pathways and corresponding products are plausible. Understanding these can aid in the development of a specific and accurate stability-indicating analytical method.

main 2-(2,4-dimethoxypyrimidin-5-yl)ethanol hydrolysis1 2-methoxy-4-hydroxy-5-(2-hydroxyethyl)pyrimidine main->hydrolysis1 Hydrolysis (H₂O) oxidation1 2-(2,4-dimethoxypyrimidin-5-yl)acetaldehyde main->oxidation1 Oxidation ([O]) photodegradation Ring-opened products main->photodegradation Photodegradation (hν) hydrolysis2 2,4-dihydroxy-5-(2-hydroxyethyl)pyrimidine hydrolysis1->hydrolysis2 Further Hydrolysis oxidation2 2-(2,4-dimethoxypyrimidin-5-yl)acetic acid oxidation1->oxidation2 Further Oxidation

Caption: Potential degradation pathways of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

Experimental Protocols

To proactively assess the stability of your compound and understand its degradation profile, we recommend performing forced degradation and long-term stability studies.

Protocol 1: Forced Degradation Study

Forced degradation studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[10][11][12]

Objective: To identify the degradation pathways of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose both the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of the compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol under defined storage conditions.

Methodology:

  • Sample Preparation: Aliquot solid 2-(2,4-dimethoxypyrimidin-5-yl)ethanol into several amber glass vials.

  • Storage Conditions:

    • -20°C, protected from light, under an inert atmosphere.

    • 2-8°C, protected from light, under an inert atmosphere.

    • 25°C/60% RH (ambient conditions), protected from light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 12, 18, and 24 months).

  • Analysis: At each time point, assess the purity of the sample using a validated HPLC method. Any significant decrease in purity or the appearance of new peaks should be recorded.

Summary of Recommendations

To ensure the long-term stability of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, it is imperative to control the storage environment. The following flowchart summarizes the decision-making process for proper storage and handling.

start Start: Receiving 2-(2,4-dimethoxypyrimidin-5-yl)ethanol storage_duration Intended Storage Duration? start->storage_duration short_term Short-Term (< 3 months) storage_duration->short_term Short long_term Long-Term (> 3 months) storage_duration->long_term Long storage_conditions_short Store at 2-8°C - Tightly sealed amber vial - Inert atmosphere recommended short_term->storage_conditions_short storage_conditions_long Store at -20°C - Tightly sealed amber vial - Under inert atmosphere - In a desiccator long_term->storage_conditions_long periodic_check Periodically check purity via HPLC storage_conditions_short->periodic_check storage_conditions_long->periodic_check

Caption: Decision tree for the storage of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol.

By adhering to these guidelines, researchers can minimize the degradation of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, thereby ensuring the quality and reliability of their experimental materials and results.

References

  • Seela, F., & Steker, H. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2576.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
  • IOSR Journal of Pharmacy. (n.d.).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX.
  • ScienceGate. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ChemicalBook. (n.d.).
  • Octagonchem. (n.d.). The Storage Conditions For APIs And Medicines.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Abdel Karim, H. M., et al. (2025).
  • ResearchGate. (2019, June 19). How long can compounds be stored for in 100% ethanol?.
  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
  • Journal of the American Chemical Society. (2024, January 17).
  • Lab Alley. (2024, December 17). Storage and Shelf Life of Ethanol.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
  • Shcherbakov, S. V., et al. (n.d.). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. PMC.
  • Płotka-Wasylka, J., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1863.
  • Bartholomew, B., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org.
  • BenchChem. (2025). The Dawn of a Heterocycle: A Technical History of Methoxy-Substituted Pyrimidines. BenchChem Technical Guides.
  • ResearchGate. (n.d.).
  • ACS Publications. (2026, March 31). Journal of Agricultural and Food Chemistry.
  • Thermo Scientific Chemicals. (n.d.). 2,4-Dimethoxypyrimidine, 98+%.
  • PubChem. (n.d.). 2,4-Dimethoxypyrimidine.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Journal of Chromatographic Science. (2010, October). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment.
  • ResearchGate. (2023, July 14). Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98%.
  • MDPI. (2025, May 17). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Frontiers. (2025, January 12).
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  • TCI Chemicals. (2024, November 29).
  • PubMed. (n.d.).
  • BLDpharm. (n.d.). 36324-03-5|2-(2,4-Dimethylpyrimidin-5-yl)ethanol.
  • MDPI. (2025, May 17). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors.
  • PubMed. (2021, April 1).
  • RSC Publishing. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)
  • TSI Journals. (2008, November 21). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol vs. 2-(2,4-Dichloropyrimidin-5-yl)ethanol

In medicinal chemistry and the synthesis of complex heterocyclic scaffolds, pyrimidine derivatives are foundational building blocks. The functionalization of the pyrimidine ring is exquisitely sensitive to its substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and the synthesis of complex heterocyclic scaffolds, pyrimidine derivatives are foundational building blocks. The functionalization of the pyrimidine ring is exquisitely sensitive to its substituents. This guide explores the divergent reactivity profiles of two structurally related but electronically opposite building blocks: 2-(2,4-dimethoxypyrimidin-5-yl)ethanol and 2-(2,4-dichloropyrimidin-5-yl)ethanol . By understanding the push-pull electronic dynamics of methoxy versus chloro substituents, researchers can strategically deploy these molecules in multi-step syntheses, particularly in the development of kinase inhibitors.

Mechanistic Divergence: Electronic Effects on the Pyrimidine Core

The fundamental difference between these two molecules lies in the electronic contribution of the C2 and C4 substituents, which dictates their susceptibility to Nucleophilic Aromatic Substitution (SNAr).

  • The Dichloro Variant (Electron-Deficient): Chlorine atoms exert a strong electron-withdrawing inductive effect (-I), rendering the pyrimidine ring highly electrophilic. Quantum mechanical (QM) analyses reveal that for unsubstituted or alkyl-substituted 2,4-dichloropyrimidines, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position[1]. Consequently, SNAr reactions exhibit a predictable regioselectivity where C4 > C2[2]. The transition state for C4 attack is lower in energy because the resulting Meisenheimer complex effectively delocalizes the negative charge onto the adjacent ring nitrogens[2].

  • The Dimethoxy Variant (Electron-Rich): Methoxy groups act as strong electron donors via resonance (+M effect). This influx of electron density significantly raises the LUMO energy of the pyrimidine ring, deactivating it toward nucleophilic attack[3]. In this state, the pyrimidine core acts as a stable, inert spectator. The dimethoxy groups effectively serve as a "masked" uracil, allowing aggressive chemical manipulation of the C5-ethanol side chain without risking unwanted ring substitutions.

G A Pyrimidine Core (C5-Ethanol) B 2,4-Dichloro Variant (-I effect, Electrophilic) A->B C 2,4-Dimethoxy Variant (+M effect, Nucleophilic) A->C D Highly Reactive to SNAr (C4 > C2) B->D E Inert to SNAr (Stable Ring) C->E F Cross-Coupling / Amidation D->F G Side-Chain Derivatization or Deprotection to Uracil E->G

Logical relationship of substituent electronic effects on pyrimidine reactivity.

Comparative Reactivity Profile

To facilitate experimental design, the quantitative and qualitative reactivity metrics of both compounds are summarized below.

Property / Metric2-(2,4-Dichloropyrimidin-5-yl)ethanol2-(2,4-Dimethoxypyrimidin-5-yl)ethanol
Primary Electronic Effect Electron-withdrawing (-I)Electron-donating (+M)
LUMO Localization High at C4, Low at C2[1]Diffuse, higher overall energy
SNAr Susceptibility Extremely High (C4 selective)[4]Negligible (Inert under standard conditions)
C5-Ethanol Reactivity Prone to intramolecular cyclizationFreely available for derivatization
Typical Role in Synthesis Electrophilic hub for cross-couplingProtected intermediate / Side-chain scaffold

Experimental Methodologies: Self-Validating Protocols

The presence of the C5-ethanol group introduces a critical variable: the primary hydroxyl group is a potential nucleophile. The causality behind the following experimental designs is rooted in controlling the reactivity of this hydroxyl group relative to the pyrimidine core.

Workflow S1 Step 1: Dissolve Dichloro-pyrimidine in Polar Aprotic Solvent (e.g., THF) S2 Step 2: Add 1.0 eq Amine Nucleophile at 0°C (Kinetic Control) S1->S2 S3 Step 3: Add DIPEA (Acid Scavenger) S2->S3 S4 Step 4: Monitor via LC-MS (Targeting C4-Substitution) S3->S4 S5 Step 5: Quench & Purify (Avoids C2-Overreaction) S4->S5

Workflow for regioselective SNAr of 2,4-dichloropyrimidines under kinetic control.

Protocol 1: Regioselective C4-Amination of 2-(2,4-Dichloropyrimidin-5-yl)ethanol

Causality & Design: The dichloro variant is highly reactive. If a strong base is used at room temperature, the C5-hydroxyl group can undergo intramolecular SNAr attack at C4, forming a fused furo[2,3-d]pyrimidine system. To prevent this, the reaction must be kinetically controlled at 0 °C using a non-nucleophilic base[2].

  • Preparation: Dissolve 1.0 mmol of 2-(2,4-dichloropyrimidin-5-yl)ethanol in 5 mL of anhydrous THF under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Self-Validation: Ensure internal temperature stabilizes before proceeding to prevent thermodynamic equilibration to the C2 position or intramolecular cyclization.

  • Reagent Addition: Dropwise, add 1.0 mmol of the target primary amine, followed immediately by 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger for the generated HCl without competing as a nucleophile.

  • In-Process Monitoring: Stir for 2 hours at 0 °C. Sample 10 µL, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass is depleted, and a single major peak corresponding to the mono-aminated product [M+H]+ is observed. The appearance of a double-addition product indicates poor temperature control.

  • Quench and Purify: Quench with saturated aqueous NH4Cl to neutralize the base, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Side-Chain Tosylation of 2-(2,4-Dimethoxypyrimidin-5-yl)ethanol

Causality & Design: The dimethoxy variant features an inert pyrimidine core[3]. This allows for aggressive activation of the C5-ethanol side chain (e.g., converting the hydroxyl to a tosylate leaving group) without the risk of the reagents attacking the pyrimidine ring.

  • Preparation: Dissolve 1.0 mmol of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2.0 mmol of pyridine (acting as both base and catalyst), followed by 1.2 mmol of p-Toluenesulfonyl chloride (TsCl) at room temperature.

  • Reaction: Stir at room temperature for 4-6 hours. Unlike the dichloro variant, kinetic temperature control is unnecessary because the pyrimidine ring is electronically deactivated against nucleophilic attack.

  • In-Process Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The highly polar alcohol spot will convert entirely to a higher Rf tosylate spot.

  • Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry and concentrate to yield the tosylated intermediate, ready for subsequent aliphatic nucleophilic substitution.

Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors[2]. The dichloro variant is frequently utilized to build the core scaffold of these inhibitors. By sequentially substituting the C4 and C2 positions, medicinal chemists can vector functional groups to interact with the hinge region and allosteric pockets of kinases like RAF and MEK in the MAPK/ERK signaling pathway.

Pathway L Growth Factor R Receptor Tyrosine Kinase L->R RAS RAS R->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK I Pyrimidine-Based Kinase Inhibitor I->RAF Inhibits I->MEK Inhibits

Simplified MAPK/ERK signaling pathway targeted by pyrimidine-based kinase inhibitors.

The dimethoxy variant, conversely, is often utilized when the final drug requires a uracil-like hydrogen-bonding motif. The methoxy groups are retained throughout the harsh synthetic steps required to build the rest of the molecule, and are globally deprotected (e.g., using TMSI or aqueous HCl) in the final step to reveal the active pharmacophore.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi AppTec. Available at: 1

  • A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. BenchChem. Available at: 2

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Available at: 4

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). National Institutes of Health (NIH). Available at: 3

Sources

Validation

The Strategic Advantage of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol in Drug Discovery: A Comparative Guide

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of novel therapeutics.[1][2][3] Its prevalence in FDA-approved drugs, particularly in kinase inhibitors, underscores...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of novel therapeutics.[1][2][3] Its prevalence in FDA-approved drugs, particularly in kinase inhibitors, underscores its importance.[1][4] This guide provides an in-depth comparison of pyrimidine precursors, with a particular focus on the advantages offered by 2-(2,4-dimethoxypyrimidin-5-yl)ethanol. We will delve into its performance against other common alternatives, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.

The Privileged Pyrimidine Scaffold

The pyrimidine ring system is a fundamental component of nucleic acids (thymine, cytosine, and uracil), making it a biocompatible and versatile scaffold for drug design.[2][3] Its ability to mimic the purine ring of ATP allows for effective competition at the ATP-binding sites of kinases, a critical mechanism in the development of targeted cancer therapies.[1] The strategic functionalization of the pyrimidine core enables the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective inhibitors for a range of therapeutic targets, including but not limited to Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[1][4][5]

Introducing 2-(2,4-dimethoxypyrimidin-5-yl)ethanol: A Versatile Precursor

2-(2,4-dimethoxypyrimidin-5-yl)ethanol emerges as a highly valuable precursor in the synthesis of complex pyrimidine-based molecules. The presence of the dimethoxy groups at the 2 and 4 positions offers a unique combination of reactivity and stability, while the ethanol substituent at the 5-position provides a convenient handle for further chemical modifications.

Key Advantages:
  • Strategic Functionalization: The ethanol group at the 5-position serves as a versatile point of attachment for various side chains and pharmacophores through well-established chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

  • Modulated Reactivity: The electron-donating methoxy groups at the 2 and 4 positions influence the reactivity of the pyrimidine ring, often facilitating specific substitution reactions at other positions.

  • Improved Solubility: The presence of the hydroxyl group can enhance the solubility of the precursor and its derivatives in organic solvents, simplifying reaction setup and purification processes.

Comparative Analysis of Pyrimidine Precursors

To objectively assess the advantages of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, we will compare it with other commonly employed pyrimidine precursors, such as 5-bromopyrimidines and pyrimidine-2,4-diones.

PrecursorKey FeaturesCommon ApplicationsAdvantagesDisadvantages
2-(2,4-dimethoxypyrimidin-5-yl)ethanol Ethanol side chain for functionalization, dimethoxy groups for modulated reactivity.Synthesis of kinase inhibitors, introduction of diverse side chains.Versatile functionalization, improved solubility.May require additional steps for certain transformations.
5-Bromopyrimidines Bromo-substituent enables cross-coupling reactions.Sonogashira coupling, Suzuki coupling for C-C bond formation.[6]Direct introduction of aryl and alkynyl groups.Requires transition metal catalysts, potential for side reactions.
Pyrimidine-2,4-diones (Uracil derivatives) Carbonyl groups for various chemical modifications.Synthesis of nucleoside analogs, anticancer agents.[7]Biologically relevant starting material, diverse reactivity.Can be less selective in its reactions.
2,4-Dichloropyrimidines Two reactive chlorine atoms for sequential nucleophilic substitution.Synthesis of 2,4-diaminopyrimidines and other disubstituted derivatives.Allows for the introduction of two different nucleophiles.High reactivity can lead to a lack of selectivity.

Experimental Workflows and Protocols

To illustrate the practical application of these precursors, we provide the following experimental workflows and a detailed protocol for a key transformation involving a 5-bromopyrimidine.

General Synthetic Workflow

G cluster_0 Synthesis of Pyrimidine Core cluster_1 Key Coupling Reaction cluster_2 Final Product Synthesis & Purification Precursor Select Pyrimidine Precursor (e.g., 2-(2,4-dimethoxypyrimidin-5-yl)ethanol) Reaction1 Initial Functionalization (e.g., Oxidation of alcohol) Precursor->Reaction1 Intermediate1 Functionalized Pyrimidine Intermediate Reaction1->Intermediate1 Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate1->Coupling Coupled_Product Coupled Pyrimidine Derivative Coupling->Coupled_Product Partner Coupling Partner (e.g., Boronic acid, Alkyne) Partner->Coupling Final_Steps Further Modifications / Deprotection Coupled_Product->Final_Steps Purification Purification (e.g., Chromatography, Recrystallization) Final_Steps->Purification Final_Product Final Bioactive Molecule Purification->Final_Product

Caption: General workflow for synthesizing bioactive pyrimidine derivatives.

Protocol: Sonogashira Coupling of 5-Bromopyrimidine with a Terminal Alkyne

This protocol details a common and powerful method for introducing an alkynyl group at the 5-position of the pyrimidine ring.[6]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.

Signaling Pathway Inhibition

The synthesized pyrimidine derivatives are often designed to inhibit specific signaling pathways implicated in diseases like cancer.

G cluster_0 Cellular Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response & Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation Response Cell Proliferation / Survival Kinase2->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase1 Inhibition

Sources

Comparative

Spectroscopic Characterization of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol: A Comparative Analysis with Structural Analogs

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol and its analogs. This guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol and its analogs. This guide provides an in-depth analysis of expected spectroscopic data, a comparative framework with related pyrimidine derivatives, and standardized protocols for acquiring such data.

In the field of medicinal chemistry and drug discovery, the detailed structural elucidation of novel compounds is paramount. 2-(2,4-dimethoxypyrimidin-5-yl)ethanol represents a class of substituted pyrimidines with significant potential for biological activity. The pyrimidine scaffold is a core component of numerous pharmaceuticals, and understanding the spectroscopic characteristics of its derivatives is crucial for synthesis confirmation, purity assessment, and the study of structure-activity relationships.

This technical guide offers a comparative analysis of the spectroscopic properties of 2-(2,4-dimethoxypyrimidin-5-yl)ethanol against its structural analogs, namely 2,4-dimethoxypyrimidine and 5-bromo-2,4-dimethoxypyrimidine. Due to the limited availability of published experimental data for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol, this guide will focus on the foundational spectroscopic features of the pyrimidine core and the influence of substituents, providing a predictive and comparative framework.

Comparative Spectroscopic Analysis

A thorough understanding of a molecule's structure can be achieved by analyzing its response to various spectroscopic techniques. Here, we compare the expected and known spectroscopic data for our target compound and its analogs across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR:

  • 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Expected): The spectrum is expected to show a singlet for the C6-H proton of the pyrimidine ring. The ethanol side chain would exhibit two triplets corresponding to the -CH₂-CH₂-OH group, and a broad singlet for the hydroxyl proton. The two methoxy groups at C2 and C4 would likely appear as two distinct singlets.

  • 2,4-dimethoxypyrimidine: This simpler analog would show a doublet for the C6-H and a doublet for the C5-H, along with two singlets for the two methoxy groups.

  • 5-bromo-2,4-dimethoxypyrimidine: The ¹H NMR spectrum of this compound is characterized by a singlet for the C6-H proton at approximately 8.25 ppm and two singlets for the methoxy groups at around 4.05 ppm and 4.00 ppm in CDCl₃.[1]

¹³C NMR:

  • 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Expected): The ¹³C NMR would show distinct signals for the pyrimidine ring carbons, with the chemical shifts influenced by the electron-donating methoxy groups and the ethanol substituent. Signals for the two carbons of the ethanol side chain and the two methoxy carbons would also be present.

  • 5-bromo-2,4-dimethoxypyrimidine: The reported ¹³C NMR spectrum in CDCl₃ shows signals at 168.5 (C-4), 164.2 (C-2), 159.8 (C-6), 95.7 (C-5), 55.8 (4-OCH₃), and 55.2 (2-OCH₃) ppm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Expected): The spectrum would be characterized by a broad O-H stretching band for the alcohol group around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.[1][2] Strong C-O stretching bands for the methoxy and alcohol groups would be observed in the 1250-1000 cm⁻¹ range.

  • 5-bromo-2,4-dimethoxypyrimidine: The FTIR spectrum of this analog shows aromatic C-H stretching around 3090 cm⁻¹, aliphatic C-H stretching from the methoxy groups around 2960 cm⁻¹, and characteristic pyrimidine ring vibrations (C=C, C=N) in the 1570-1460 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Expected): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethanol side chain or parts of it, as well as the loss of methyl groups from the methoxy substituents.

  • 2,4-dimethoxypyrimidine: The NIST Chemistry WebBook provides the mass spectrum of 2,4-dimethoxypyrimidine, which can be used as a reference for the fragmentation of the core pyrimidine structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Expected): Pyrimidine and its derivatives typically exhibit π-π* and n-π* transitions. The presence of the electron-donating methoxy groups and the ethanol substituent would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine.

  • 2,4-dimethoxypyrimidine: The UV/Visible spectrum of 2,4-dimethoxypyrimidine is available in the NIST Chemistry WebBook and can serve as a comparative standard.

Experimental Protocols

To ensure data integrity and comparability, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR Parameters: Utilize a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program with a 45° pulse angle and a relaxation delay of 2-5 seconds. A higher number of scans (1024 or more) is generally required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

FTIR Spectroscopy Protocol

Caption: Workflow for FTIR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between NaCl plates can be used.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Subtract the background spectrum from the sample spectrum and perform baseline correction.

  • Peak Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.[1][2]

Mass Spectrometry Protocol

Caption: Workflow for Mass Spectrometric analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Ionization: Introduce the sample into the mass spectrometer and ionize the molecules using an appropriate method such as ESI or Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy Protocol

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.

  • Blank Measurement: Record a baseline spectrum of the cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Conclusion

Sources

Validation

Benchmarking 2-(2,4-dimethoxypyrimidin-5-yl)ethanol Synthesis Pathways: A Comprehensive Guide for Process Chemists

Introduction 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of nucleoside analogues, fleximer bases, and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2,4-dimethoxypyrimidin-5-yl)ethanol (CAS: 108008-56-6) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of nucleoside analogues, fleximer bases, and novel kinase inhibitors. The electron-rich 2,4-dimethoxypyrimidine core presents unique synthetic challenges, particularly regarding regioselective functionalization at the C5 position without triggering nucleophilic aromatic substitution (SNAr) at the C2 or C4 methoxy groups.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the three primary synthetic pathways to this critical intermediate. By analyzing the mechanistic causality behind each route, this guide provides actionable, self-validating protocols designed for both discovery-scale researchers and process development professionals.

Mechanistic Benchmarking of Synthesis Pathways

Pathway A: Cryogenic Organolithium Trapping (The Benchmark)

The most direct and widely utilized route involves the halogen-metal exchange of 5-bromo-2,4-dimethoxypyrimidine using n-butyllithium (n-BuLi), followed by electrophilic trapping with ethylene oxide [1].

  • Causality & Logic: Pyrimidine rings are inherently electron-deficient and highly susceptible to nucleophilic addition by alkyllithium reagents. However, the two methoxy groups at C2 and C4 donate electron density via resonance, sufficiently deactivating the ring to allow for a clean halogen-metal exchange at C5 when conducted at strictly cryogenic temperatures (-78 °C). If the temperature rises, the organolithium intermediate can undergo undesired ring-opening or aryne formation. Ethylene oxide is utilized as the electrophile due to its high ring strain, which drives the irreversible formation of the alkoxide intermediate.

Pathway B: Transition-Metal Catalyzed Cross-Coupling & Reduction (The Scalable Alternative)

For large-scale synthesis where cryogenic conditions and toxic gases are prohibitive, a two-step palladium-catalyzed approach is preferred. This involves a Negishi or Heck cross-coupling of 5-bromo-2,4-dimethoxypyrimidine to install a two-carbon synthon, followed by reduction [2][3].

  • Causality & Logic: Utilizing a zincate intermediate (generated via Knochel's TMPZnCl·LiCl base) allows for highly chemoselective coupling at room temperature or mild heating. The bulky nature of the Knochel-Hauser base prevents unwanted nucleophilic attack on the pyrimidine core. The subsequent reduction of the resulting ester intermediate using NaBH4 yields the target alcohol, bypassing the safety hazards of ethylene oxide gas and the energetic costs of -78 °C cooling.

Pathway C: De Novo Pyrimidine Condensation (The Cost-Effective Route)

Starting from acyclic precursors, a functionalized malonate (e.g., diethyl 2-(2-hydroxyethyl)malonate) is condensed with urea. The resulting pyrimidinetriol is treated with POCl3 to yield a trichloropyrimidine, which is then selectively methoxylated at C2 and C4, followed by dechlorination at C6.

  • Causality & Logic: While this pathway boasts the lowest raw material cost by avoiding expensive brominated heterocycles, the reliance on highly toxic POCl3 and the thermodynamic challenge of regioselective methoxylation make it labor-intensive. It is strictly reserved for multi-kilogram manufacturing where raw material economics outweigh process complexity.

Visualizing the Synthetic Logic

SynthesisPathways Start 5-Bromo-2,4-dimethoxypyrimidine (Starting Material) PathA Pathway A: Halogen-Metal Exchange (Cryogenic) Start->PathA n-BuLi, THF, -78°C PathB Pathway B: Pd-Catalyzed Coupling (Room Temp / Mild Heat) Start->PathB TMPZnCl·LiCl, Pd cat. PathC Pathway C: De Novo Condensation (Acyclic Precursors) Start->PathC Alternative Origin IntA 5-Lithio Intermediate (Highly Reactive) PathA->IntA IntB Organozinc / Ester Intermediate (Stable) PathB->IntB IntC Trichloropyrimidine Intermediate (Requires Methoxylation) PathC->IntC Urea + Malonate then POCl3 Product 2-(2,4-dimethoxypyrimidin-5-yl)ethanol (Target Product) IntA->Product 1. Ethylene Oxide 2. NH4Cl Quench IntB->Product Reduction (e.g., NaBH4) IntC->Product NaOMe, then Reduction

Figure 1: Logical workflow comparing the three primary synthesis pathways.

Comparative Data Analysis

The following table synthesizes the performance metrics of each pathway based on standard laboratory and pilot-plant scale executions.

Performance MetricPathway A (Lithiation/Epoxide)Pathway B (Pd-Coupling)Pathway C (De Novo)
Overall Yield 65 - 75%50 - 60% (Over 2 steps)30 - 40% (Over 4 steps)
Atom Economy HighModerateLow
Scalability Low (Cryogenic limitations)High (Room temp/Mild heat)Very High (Bulk manufacturing)
Key Reagents n-BuLi, Ethylene OxideTMPZnCl·LiCl, Pd-catalystUrea, Malonate, POCl3
Safety Profile Hazardous (Pyrophoric, Toxic gas)Moderate (Heavy metals)Hazardous (Corrosive POCl3)
Time-to-Product ~12 Hours~24 Hours~72 Hours

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Organolithium-Mediated Epoxide Ring-Opening (Pathway A)

Objective: Direct, single-step synthesis of the target alcohol via cryogenic lithiation.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: Organolithiums are highly sensitive to moisture and oxygen, which would prematurely protonate the reactive intermediate back to the des-bromo pyrimidine.

  • Substrate Dissolution & Cooling: Dissolve 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) in anhydrous THF (0.1 M). Cool the vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump over 10 minutes. Stir at -78 °C for exactly 30 minutes.

    • Self-Validation Step: Quench a 0.1 mL aliquot in D2O; GC-MS or 1H-NMR must show >95% deuterium incorporation at C5, confirming complete halogen-metal exchange.

  • Electrophilic Trapping: Introduce ethylene oxide (solution in THF, 1.5 eq) dropwise. Maintain -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.

    • Causality: Epoxide ring-opening is kinetically slower than simple protonation; gradual warming provides the necessary activation energy while ensuring the intermediate alkoxide remains stable.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Zincation and Negishi Cross-Coupling (Pathway B)

Objective: Scalable, two-step synthesis avoiding cryogenic constraints.

  • Zincation: In an argon-purged flask, dissolve the starting pyrimidine (1.0 eq) in THF. Add TMPZnCl·LiCl (1.1 eq) at room temperature and stir for 2 hours.

    • Causality: The Knochel-Hauser base enables direct, thermodynamically stable zincation without the need for cryogenic cooling, preventing nucleophilic degradation [2].

  • Negishi Coupling: Add Pd(PPh3)4 (0.05 eq) and ethyl 2-bromoacetate (1.2 eq). Heat to 60 °C for 12 hours.

    • Self-Validation Step: TLC monitoring (UV 254 nm) will indicate the complete disappearance of the starting material and the emergence of a lower-Rf ester intermediate.

  • Reduction: Isolate the ester intermediate via standard aqueous workup. Dissolve in methanol, cool to 0 °C, and add NaBH4 (2.0 eq) in portions. Stir for 2 hours.

    • Causality: NaBH4 in methanol cleanly reduces the ester to the target primary alcohol without over-reducing or degrading the delicate pyrimidine core.

  • Final Isolation: Quench carefully with water, extract with dichloromethane, and purify via crystallization or chromatography.

Conclusion & Future Outlook

The selection of a synthesis pathway for 2-(2,4-dimethoxypyrimidin-5-yl)ethanol hinges entirely on the scale of production and available infrastructure. Pathway A remains the undisputed benchmark for discovery chemistry due to its high yield and rapid execution, provided the laboratory is equipped to handle ethylene oxide safely. Conversely, Pathway B offers a highly robust, scalable alternative for process chemists looking to transition compounds into early-phase clinical trials without the bottleneck of cryogenic reactors.

References

  • Smith, M. et al. (2017). "Blue-emitting cationic iridium(iii) complexes featuring pyridylpyrimidine ligands and their use in sky-blue electroluminescent devices." Journal of Materials Chemistry C, 5, 1039-1050. URL: [Link]

  • Wunderlich, S. H., & Knochel, P. (2010). "Regio- and Chemoselective Zincation of Sensitive and Moderately Activated Aromatics and Heteroaromatics Using TMPZnCl·LiCl." The Journal of Organic Chemistry, 75(14), 4686–4696. URL: [Link]

  • Biogen MA Inc. (2022). "Substituted spiro derivatives." Google Patents (WO2022237627A1).

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